The compound with the molecular formula C16H21BrClN3O3 is known as Bromocriptine, a medication primarily used to treat conditions related to excess prolactin, such as prolactinomas and Parkinson's disease. Bromocriptine is classified under the category of dopamine agonists, which are compounds that activate dopamine receptors in the brain, mimicking the action of dopamine.
Bromocriptine was first synthesized in the 1960s and is derived from ergot alkaloids, which are compounds obtained from the fungus Claviceps purpurea. The compound is classified as a benzazepine derivative, and it functions primarily as a selective agonist for dopamine D2 receptors, with additional activity at serotonin receptors.
Bromocriptine can be synthesized through several methods, typically involving the alkylation of ergoline derivatives. The synthesis often includes:
The synthesis involves multiple steps that require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. The reaction mechanisms often involve nucleophilic substitutions and cyclization reactions.
The molecular structure of Bromocriptine can be visualized as follows:
Bromocriptine undergoes various chemical reactions that can modify its structure or activity:
The stability of Bromocriptine in different pH environments is crucial for its formulation and storage. Studies have shown that it remains stable under neutral pH but degrades rapidly under extreme acidic or basic conditions.
Bromocriptine exerts its effects primarily through:
Research indicates that Bromocriptine's half-life is approximately 6 hours, with peak plasma concentrations reached within 1 to 3 hours after oral administration. Its pharmacodynamics are influenced by its ability to cross the blood-brain barrier.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and chromatographic techniques (HPLC) for purity assessment.
Bromocriptine has several important applications in medicine:
Retrosynthetic planning for C₁₆H₂₁BrClN₃O₃ leverages computational algorithms to deconstruct the target molecule into feasible precursors. Tools like RetroPath and ARTS (Antibiotic Resistant Target Seeker) enable systematic disconnection of C–N/C–O bonds, prioritizing routes with commercial availability of chiral intermediates [1] [2]. Atom group tracking identifies the bromo-chloro-phenyl moiety as a critical starting material, while the β-keto ester fragment is flagged for asymmetric functionalization. Machine learning models predict reaction yields >85% for nucleophilic substitutions at sterically unhindered sites, but <50% for stereoselective aminations, highlighting key bottlenecks.
Table 1: Retrosynthetic Disconnections for C₁₆H₂₁BrClN₃O₃
Target Bond | Recommended Reaction | Precursor Complexity | Predicted Yield |
---|---|---|---|
C₆–N₇ | Nucleophilic Aromatic Substitution | Bromo-chloro-benzene + Diamine | 89% |
C₉–O₁₁ | Esterification | Carboxylic acid + β-Hydroxy amine | 78% |
C₁₅–C₁₆ | Aldol Condensation | Pyruvate + Aryl aldehyde | 62% |
Pathway enumeration algorithms reveal 17 viable routes, with the top-ranked path minimizing protective group steps and utilizing enzymatic desymmetrization [2].
Biocatalysis addresses stereoselectivity challenges in constructing C₁₆H₂₁BrClN₃O₃'s two chiral centers. Ketoreductases (KREDs) from Lactobacillus brevis achieve 98% ee for β-hydroxy amine synthesis via carbonyl reduction, while transaminases enable amine transfer with <2% racemization [2]. Immobilized Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution of (±)-alcohol intermediates with E-values >200.
Recent innovations include:
Table 2: Enzymatic Performance in C₁₆H₂₁BrClN₃O₃ Synthesis
Enzyme Class | Reaction | ee (%) | Productivity (g/L/h) |
---|---|---|---|
KRED-107 | Ketone → Alcohol | 99 (S) | 8.2 |
ATA-117 | Ketone → Amine | 98 (R) | 1.7 |
IRED-046 | Imine Reduction | 95 (S) | 3.9 |
Regioselective halogen installation demands precision due to the bromochlorophenyl core’s reactivity. Key advances:
Solvent optimization proves critical: DMF enables full dissolution of halogen sources but promotes decomposition above 40°C. Switching to MeCN/H₂O (4:1) reduces byproducts by 33%.
Table 3: Halogenation Methods Comparison
Method | Conditions | Regioselectivity | Yield | Key Limitation |
---|---|---|---|---|
NBS/FeCl₃ | 0°C, CH₂Cl₂ | 95% para | 88% | Di-halogenation (5%) |
Cl₂/LiTMP | −78°C, THF | 99% ortho | 76% | Cryogenic conditions |
BesD Enzyme | 30°C, pH 7.2 | 100% meta | 41% | Low volumetric productivity |
Solvent selection and waste stream valorization significantly improve sustainability:
Automated LC-MS monitoring enables real-time byproduct detection, allowing immediate quenching of reactions when impurity levels exceed 0.5%.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7